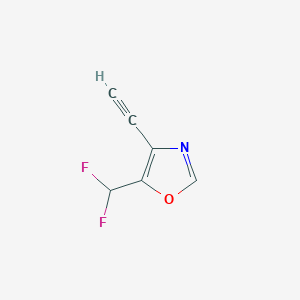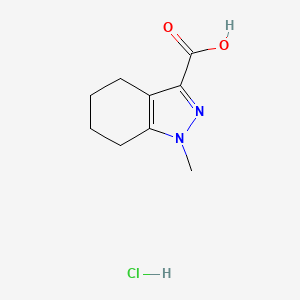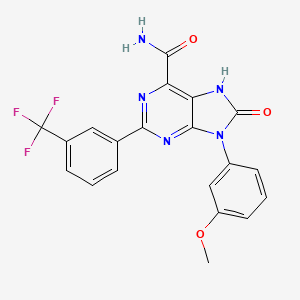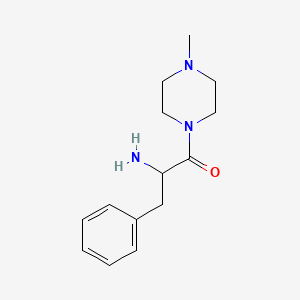
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “[5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol”, the molecular formula is C12H9NO3 . For “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide”, the molecular formula is C21H18N2O3S.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and formula. For “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide”, it has a molecular weight of 378.45.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
A fundamental aspect of the research on N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide involves its chemical synthesis and structural elucidation. Studies have focused on developing efficient synthetic pathways and understanding the compound's chemical behavior under various conditions. For instance, the unexpected hydrolysis of benzoylamide derivatives has been observed, revealing unique pathways that lead to the formation of isoxazolinone and dimethoxybenzamide, emphasizing the compound's reactive nature and stability (Rouchaud et al., 2010).
Biological Activities and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications constitutes a significant portion of the research on this compound. Various studies have aimed to uncover its pharmacological properties, including antitumor, antimicrobial, and antipsychotic activities.
Antitumor Potential : Research on derivatives of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide has highlighted their potential as antitumor agents. For example, dihydrobenzofuran lignans, related compounds, have shown promising anticancer activity in vitro, demonstrating the ability to inhibit tubulin polymerization, a crucial process for cell division in cancer cells (Pieters et al., 1999).
Antimicrobial Activity : Compounds isolated from natural sources, such as Caesalpinia pulcherrima, exhibiting structural similarities to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, have demonstrated antimicrobial effects against a range of bacteria and fungi, suggesting potential applications in combating infectious diseases (Ragasa et al., 2002).
Antipsychotic Applications : The synthesis and biological evaluation of benzamides, including structures closely related to the compound , have revealed potent antipsychotic properties. These studies offer insights into the development of new therapeutic agents for psychiatric disorders, highlighting the compound's relevance in neuroscience and mental health research (Yang et al., 2016).
Wirkmechanismus
The mechanism of action of “N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide” is not clearly defined due to the lack of specific research on this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-26-19-9-14(10-20(27-2)21(19)28-3)22(25)23-12-15-11-18(30-24-15)17-8-13-6-4-5-7-16(13)29-17/h4-11H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVFQKXUJRFBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2897155.png)

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)
![2-(2-bromophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2897160.png)


![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)